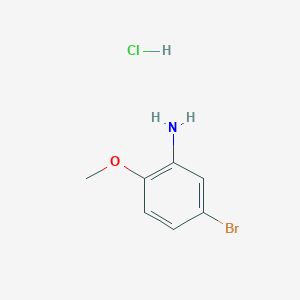

5-Bromo-2-methoxyaniline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

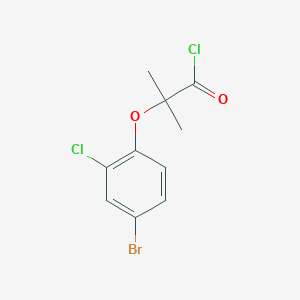

5-Bromo-2-methoxyaniline hydrochloride is a chemical compound with the CAS Number: 1072945-54-0 . It has a molecular weight of 238.51 and its IUPAC name is 5-bromo-2-methoxyaniline hydrochloride . This compound is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular formula of 5-Bromo-2-methoxyaniline hydrochloride is C7H9BrClNO . The InChI code is 1S/C7H8BrNO.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H .科学的研究の応用

Corrosion Inhibition

One of the notable applications of derivatives of 5-Bromo-2-methoxyaniline hydrochloride is in corrosion inhibition. N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, a compound related to 5-Bromo-2-methoxyaniline hydrochloride, has been synthesized and utilized as a corrosion inhibitor for zinc metal in hydrochloric acid solutions. This compound exhibited good inhibition efficiency, which increased with the rise in its concentration, indicating its potential as a protective agent against corrosion in industrial applications (Assad et al., 2015).

Antiviral Activity

Derivatives of 5-Bromo-2-methoxyaniline hydrochloride have shown promising results in the field of antiviral research. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are acyclic nucleoside phosphonate analogues with a bromo substituent, have exhibited marked inhibitory activity against retrovirus replication in cell culture. These derivatives have shown significant potential in treating viral infections, highlighting the importance of bromo-substituted compounds in antiviral drug development (Hocková et al., 2003).

Photodynamic Therapy for Cancer

Compounds related to 5-Bromo-2-methoxyaniline hydrochloride have been explored for their potential in photodynamic therapy, a treatment method for cancer. For example, new zinc phthalocyanine derivatives substituted with 5-Bromo-2-methoxyaniline hydrochloride-related groups have been synthesized. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them highly suitable for Type II photodynamic therapy for treating cancer (Pişkin et al., 2020).

Synthesis of Therapeutic Compounds

5-Bromo-2-methoxyaniline hydrochloride derivatives serve as key intermediates in the synthesis of various therapeutic compounds. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, closely related to 5-Bromo-2-methoxyaniline hydrochloride, is a crucial intermediate for synthesizing a family of SGLT2 inhibitors, which are being studied for diabetes therapy. The scalable and cost-effective synthesis of such intermediates underscores their significance in the pharmaceutical industry (Zhang et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-5-methoxyaniline HCL, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the victim should be moved to fresh air . In case of ingestion, the mouth should be rinsed with water .

作用機序

Target of Action

It is used as a synthetic material intermediate for the preparation of epidermal growth factor receptor inhibitors, urolithin derivatives, and melatonergic ligands .

Pharmacokinetics

It is slightly soluble in water , which could influence its absorption and distribution in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-methoxyaniline hydrochloride. For instance, it should be preserved in a well-closed, light-resistant, and tight container and stored in a cool and dry place to maintain its stability . The pH of the environment could also affect its solubility and therefore its bioavailability.

特性

IUPAC Name |

5-bromo-2-methoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNKHSMCARHIRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674507 |

Source

|

| Record name | 5-Bromo-2-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072945-54-0 |

Source

|

| Record name | 5-Bromo-2-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

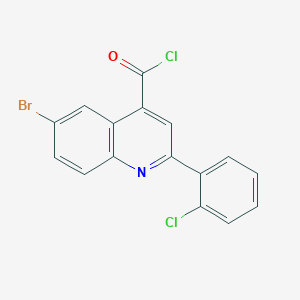

![4-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372409.png)

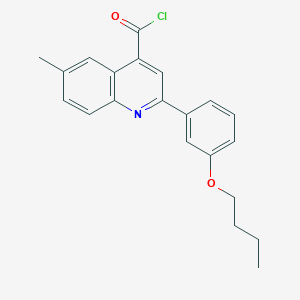

![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372410.png)

![5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372417.png)

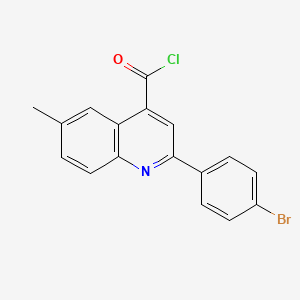

![2-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372419.png)